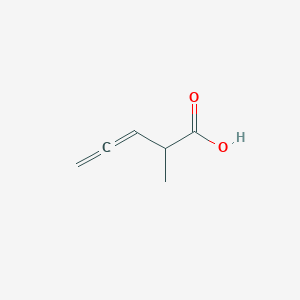

2-Methylpenta-3,4-dienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylpenta-3,4-dienoic acid is an organic compound with the molecular formula C6H8O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system

Mecanismo De Acción

Target of Action

It is structurally similar to abscisic acid (aba), a phytohormone . ABA has been shown to interact with proteins relevant to diabetes mellitus, such as 11β-hydroxysteroid dehydrogenase (11β-HSD1), aldose reductase, glucokinase, glutamine-fructose-6-phosphate amidotransferase (GFAT), peroxisome proliferator-activated receptor-gamma (PPAR-gamma), and Sirtuin family of NAD (+)-dependent protein deacetylases 6 (SIRT6) .

Mode of Action

ABA binds within a large interior cavity of its receptor protein, switching structural motifs distinguishing ABA-free “open-lid” from ABA-bound “closed-lid” conformations .

Biochemical Pathways

Aba, a structurally similar compound, is known to play a key role in various physiological pathways for plant growth and development, and enables adaptation to abiotic stresses .

Pharmacokinetics

The molecular docking investigation of aba with 11-hsd1, gfat, ppar-gamma, and sirt6 revealed considerably low binding energy (δg from −81 to −73 Kcal/mol) and predicted inhibition constant (pKi from 601 to 521 µM) .

Result of Action

Aba, a structurally similar compound, has been shown to elicit potent anti-diabetic effects in mouse models .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylpenta-3,4-dienoic acid. For instance, ABA, a structurally similar compound, plays a key role in activating drought resistance responses in plants . Therefore, it is plausible that environmental stressors such as drought or salinity could influence the action of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpenta-3,4-dienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-butadiene with carbon dioxide in the presence of a catalyst. The reaction is carried out under high pressure and temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylpenta-3,4-dienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the conjugated diene system into saturated hydrocarbons.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as alcohols or amines can be used in the presence of acid or base catalysts.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of esters or amides.

Aplicaciones Científicas De Investigación

2-Methylpenta-3,4-dienoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparación Con Compuestos Similares

2-Methylpenta-2,4-dienoic acid: Similar structure but with different positional isomerism.

3-Methylpenta-2,4-dienoic acid: Another positional isomer with distinct chemical properties.

2,4-Hexadienoic acid: A related compound with a longer carbon chain.

Uniqueness: 2-Methylpenta-3,4-dienoic acid is unique due to its specific arrangement of the conjugated diene system and the carboxylic acid group

Propiedades

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h4-5H,1H2,2H3,(H,7,8) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYVHVKQYJCJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol](/img/structure/B2958960.png)

![5-fluoro-3-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2958961.png)

![5-[(5-Fluoropyrimidin-4-yl)oxy]-3,3-dimethylcyclohexan-1-amine](/img/structure/B2958965.png)

![4-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2958967.png)

![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2958979.png)

![3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2958981.png)

![tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate](/img/structure/B2958982.png)